2-Bromo-1-(4-methoxyphenyl)butan-1-one
Overview
Description
2-Bromo-1-(4-methoxyphenyl)butan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone, characterized by the presence of a bromine atom attached to the first carbon of the butanone chain and a methoxyphenyl group attached to the fourth carbon. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein tyrosine phosphatases such as shp-1 and ptp1b . These enzymes play crucial roles in cellular processes like cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
If it indeed targets protein tyrosine phosphatases like its analogs, it may bind to these enzymes and inhibit their activity, leading to alterations in the phosphorylation state of their substrate proteins .
Biochemical Pathways
Protein tyrosine phosphatases, which this compound may target, are involved in numerous signaling pathways, including those related to cell growth and differentiation .
Result of Action
If it inhibits protein tyrosine phosphatases, it could potentially affect cell growth, differentiation, and other processes regulated by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-methoxyphenyl)butan-1-one can be synthesized through several methods. One common method involves the bromination of 1-(4-methoxyphenyl)butan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-methoxyphenyl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products like 1-(4-methoxyphenyl)butan-1-amine.
Reduction: Formation of 2-bromo-1-(4-methoxyphenyl)butanol.
Oxidation: Formation of 2-bromo-1-(4-hydroxyphenyl)butan-1-one.
Scientific Research Applications
2-Bromo-1-(4-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a propanone chain instead of butanone.
2-Bromo-4’-methoxyacetophenone: Similar structure but with an acetophenone core.
2-Bromo-4’-methylpropiophenone: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Bromo-1-(4-methoxyphenyl)butan-1-one is unique due to its specific combination of a bromine atom, methoxyphenyl group, and butanone chain. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-3-10(12)11(13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCAOCEVSDWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390092 | |
Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881-43-6 | |
Record name | 2-bromo-1-(4-methoxyphenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.